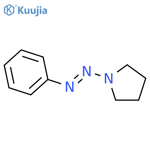

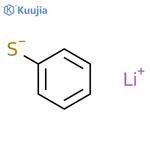

Metal Acetylacetonates Covalently Anchored onto Amine Functionalized Silica/Starch Composite for the One-Pot Thioetherification and Synthesis of 2H-Indazoles

,

Catalysis Letters,

2014,

144(11),

1819-1831